1-(Benzo[b]furan-2-yl)but-1-en-3-one
Description
1-(Benzo[b]furan-2-yl)but-1-en-3-one is a conjugated enone system featuring a benzo[b]furan moiety fused to a butenone chain. This compound’s structure combines aromaticity from the benzofuran ring with the electrophilic reactivity of the α,β-unsaturated ketone.
Properties
Molecular Formula |
C12H10O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H10O2/c1-9(13)6-7-11-8-10-4-2-3-5-12(10)14-11/h2-8H,1H3 |
InChI Key |
GFBBKEGVOIODSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1-(Benzo[b]furan-2-yl)but-1-en-3-one exhibit significant antimicrobial activity. For instance, benzofuran derivatives have been shown to possess a broad spectrum of antimicrobial effects against various pathogens, including bacteria and fungi. Studies have demonstrated that certain synthesized compounds display Minimum Inhibitory Concentration (MIC) values as low as 2 μg/mL against M. tuberculosis, highlighting their potential as new therapeutic agents against resistant strains .
Anticancer Activity
The compound also shows promise in anticancer applications. Benzofuran derivatives have been investigated for their effects on breast cancer cells, with some studies reporting effective inhibition of cancer cell proliferation. The structure-activity relationship (SAR) analyses suggest that modifications to the benzofuran scaffold can enhance its potency against cancer cells .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Copper-Mediated Reactions : Recent advancements have utilized copper catalysts for the efficient construction of benzothieno[3,2-b]benzofurans, which can be further modified to yield compounds like this compound. High yields (up to 91%) have been reported using intramolecular dehydrogenative coupling techniques .
Polymer Chemistry
In addition to biological applications, this compound is being explored for its potential in polymer science. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.
Case Study 1: Antimicrobial Efficacy
A series of benzofuran derivatives were synthesized and screened for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited an MIC of 4 μg/mL, indicating strong antibacterial activity comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a study evaluating the anticancer properties of various benzofuran derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 5 μM. This highlights the potential for developing new anticancer therapeutics based on the benzofuran scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Compound A : (3Z)-4-(Furan-2-yl)but-3-en-2-one (CAS: 623-15-4)
- Structural Differences : Replaces the benzo[b]furan ring with a simpler furan group.
- Electronic Effects : The benzo[b]furan moiety in the target compound enhances electron delocalization due to its fused aromatic system, increasing electrophilicity at the α,β-unsaturated ketone compared to furan derivatives.
Compound B : 1-(1-Benzofuran-2-yl)-3-(furan-2-yl)prop-2-en-1-one
- Structural Differences: Features a propenone (C3) chain instead of butenone (C4).
- Synthetic Utility: Reacts with 2-cyanoethanethioamide to form thieno[2,3-b]pyridine derivatives, a pathway less feasible for the longer butenone chain due to steric constraints .
Compound C : 1-(4-Fluorophenyl)but-1-en-3-one (CAS: 1611-38-7)
- Structural Differences : Substitutes benzo[b]furan with a fluorophenyl group.
- Electronic Effects: The electron-withdrawing fluorine atom increases the electrophilicity of the enone system, while the benzo[b]furan’s oxygen atom provides resonance stabilization.
- Lipophilicity : LogP values (predicted via XLogP3) are higher for the fluorophenyl derivative (2.2) compared to benzo[b]furan analogs due to reduced polarity .
Compound D : 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone
- Structural Differences: Ethyl ketone with a bromine substituent instead of a butenone chain.
- Reactivity: The bromine atom enables nucleophilic substitution reactions, whereas the butenone system favors conjugate additions .
Preparation Methods
Iron(III)-Catalyzed Halogenation and Cyclization
Iron(III) triflimide has emerged as a super Lewis acid for regioselective halogenation of 1-arylketones, enabling subsequent intramolecular O-arylation. For example, 3-methoxyphenylacetic acid derivatives undergo iodination para to the methoxy group, followed by cyclization to form the benzo[b]furan core. Key optimization studies (Table 1) reveal that FeCl₃ (5 mol %) with residual copper impurities (31.1 ppm) achieves 60–75% yields for electron-rich substrates.
Table 1: Optimization of Iron-Copper Catalyzed One-Pot Synthesis
| Catalyst System | Purity (%) | Yield (%) |
|---|---|---|
| FeCl₃ (97%) + CuI (10%) | 97 | 59 |
| FeCl₃ (99.9%) | 99.9 | 44 |
| Fe(NO₃)₃·9H₂O (5 mol %) | 99.999 | 55 |
This method’s scalability is demonstrated in the synthesis of corsifuran C (74% yield), where the arylketone precursor is prepared from 3-methoxyphenylacetic acid via Weinreb amide intermediates.
Copper-Mediated O-Arylation in One-Pot Processes
Copper(I) iodide (10 mol %) with DMEDA as a ligand facilitates intramolecular C–O bond formation at elevated temperatures (130°C). For alkylketone substrates, prolonged reaction times (>48 hours) are necessary, yielding 40–65% of products such as 2-alkylbenzo[b]furans. The ppm-level copper contamination in commercial FeCl₃ (31.1 ppm) suffices for cyclization, enabling tandem iron-copper catalysis without external copper addition.
Base-Mediated Cyclization in Anhydrous Conditions
Reaction Mechanism and Starting Materials
A patent-published method employs base-mediated cyclization of ortho-formyl aryl ethers or thioethers in carboxylic acid anhydride solvents. The starting material (e.g., 2-formylphenoxybut-1-en-3-one) undergoes deprotonation at the formyl group, followed by nucleophilic attack on the adjacent carbonyl, forming the furan ring (Scheme 1).
Scheme 1: Base-Mediated Cyclization Mechanism
-
Deprotonation of formyl group by strong base (e.g., K₂CO₃).
-
Intramolecular nucleophilic attack on carbonyl carbon.
-
Aromatization via elimination of water.
This method avoids transition metals, making it cost-effective for large-scale production.
Hybrid and One-Pot Synthesis Strategies
Combining halogenation and cyclization in a single pot reduces purification steps and improves atom economy. For instance, Fe(NO₃)₃·9H₂O catalyzes both iodination and O-arylation, yielding 55% of the benzo[b]furan core. Post-cyclization modifications, such as allylic oxidation with SeO₂, introduce α,β-unsaturated ketone moieties, as seen in the synthesis of caleprunin B.
Comparative Analysis of Methodologies
Table 2: Method Comparison for 1-(Benzo[b]furan-2-yl)but-1-en-3-one Synthesis
| Method | Catalysts | Yield (%) | Scalability |
|---|---|---|---|
| Fe/Cu One-Pot | FeCl₃, CuI | 55–75 | High |
| Base-Mediated | K₂CO₃ | ~70 | Moderate |
Transition metal methods offer higher regiocontrol but require stringent catalyst purity. Base-mediated routes are simpler but less adaptable to electron-deficient substrates.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(Benzo[b]furan-2-yl)but-1-en-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via dehydrogenative coupling reactions using transition-metal catalysts (e.g., manganese-based catalysts) to link benzofuran and enone moieties . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (reflux conditions), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography and recrystallization ensures high yields (>70%) and purity (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Use a combination of FT-IR (to confirm carbonyl stretches at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to identify aromatic protons and olefinic carbons), and mass spectrometry (for molecular ion verification). X-ray crystallography (e.g., using SHELX software) resolves stereochemical ambiguities, with bond angles and torsional parameters validated against DFT calculations .
Q. How can computational methods predict the bioactivity of this compound?
- Methodological Answer : Employ PASS prediction (Pa > 0.7 indicates high antitubercular potential) and molecular docking (e.g., ArgusLab 4.0.1) to simulate interactions with targets like enoyl-ACP reductase. Validate docking protocols using co-crystallized inhibitors (RMSD < 0.3 Å) and analyze hydrogen bonding (Tyr158, Met103) and hydrophobic interactions .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved during structural determination?
- Methodological Answer : Discrepancies arise from disordered solvent molecules or thermal motion. Refine data using SHELXL with restraints for anisotropic displacement parameters. Cross-validate with DFT-optimized geometries (e.g., PM3 method) and compare bond lengths/angles to ensure deviations < 0.02 Å .
Q. What experimental designs are effective for evaluating antitubercular activity against Mycobacterium tuberculosis H37Rv?
- Methodological Answer : Use Alamar Blue assays to determine MIC values. Include positive controls (e.g., isoniazid) and test compounds at concentrations ≤10 µg/mL. Confirm target engagement via enzyme inhibition assays (IC₅₀ for enoyl-ACP reductase) and correlate with docking scores (binding energy < -10 kcal/mol) .
Q. How can quantum mechanical calculations enhance molecular modeling of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry, predict vibrational spectra, and calculate HOMO-LUMO gaps (e.g., ~5 eV for electronic stability). Overlay experimental UV-Vis spectra (λmax ~250–300 nm) with TD-DFT results to validate charge-transfer transitions .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between PASS predictions and experimental assays be addressed?
- Methodological Answer : Discrepancies may arise from solubility or membrane permeability issues. Redesign derivatives with logP < 3 (to enhance bioavailability) and retest. Use molecular dynamics simulations to assess binding stability (RMSF < 1.5 Å over 50 ns) and refine pharmacophore models .
Q. What strategies mitigate errors in spectral assignments for complex derivatives?
- Methodological Answer : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental Raman spectra (~1600 cm⁻¹ for C=C stretches) with computational vibrational analyses. Validate via X-ray crystallography when ambiguous peaks persist .
Tables for Key Data
| Property | Experimental Value | Computational Prediction | Reference |
|---|---|---|---|
| C=O Stretching (FT-IR) | 1675 cm⁻¹ | 1682 cm⁻¹ (DFT) | |
| HOMO-LUMO Gap | - | 4.9 eV (B3LYP) | |
| MIC (M. tuberculosis) | 3.1 µg/mL (analog Fb) | Pa = 0.75 (PASS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
